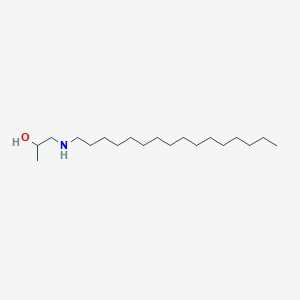

1-(Hexadecylamino)propan-2-ol

Description

1-(Hexadecylamino)propan-2-ol is a secondary amine derivative of propan-2-ol, characterized by a hexadecyl (C₁₆) alkyl chain attached to the amino group. Its molecular formula is C₁₉H₄₁NO, with a molecular weight of 299.54 g/mol. The compound’s structure combines a hydrophilic propan-2-ol moiety with a hydrophobic hexadecyl chain, making it amphiphilic. Such structural features are critical in applications like surfactants, pharmaceutical intermediates, or bioactive agents, where solubility and interfacial activity are key.

Properties

CAS No. |

72648-61-4 |

|---|---|

Molecular Formula |

C19H41NO |

Molecular Weight |

299.5 g/mol |

IUPAC Name |

1-(hexadecylamino)propan-2-ol |

InChI |

InChI=1S/C19H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18-19(2)21/h19-21H,3-18H2,1-2H3 |

InChI Key |

PJJWFLQTCVHCIU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hexadecylamino)propan-2-ol can be synthesized through the reaction of hexadecylamine with epichlorohydrin, followed by hydrolysis. The reaction typically involves:

Step 1: Reaction of hexadecylamine with epichlorohydrin in the presence of a base such as sodium hydroxide.

Step 2: Hydrolysis of the resulting intermediate to yield 1-(Hexadecylamino)propan-2-ol.

Industrial Production Methods: In industrial settings, the production of 1-(Hexadecylamino)propan-2-ol may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexadecylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1-(Hexadecylamino)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.

Medicine: Investigated for its potential use in drug delivery and formulation.

Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of 1-(Hexadecylamino)propan-2-ol involves its surfactant properties, which allow it to interact with lipid membranes and alter their structure and function. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and bioavailability of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Hexadecylamino)propan-2-ol with structurally analogous compounds, focusing on molecular features and physicochemical properties:

Key Structural and Functional Differences:

Alkyl Chain Length: The hexadecyl chain in 1-(Hexadecylamino)propan-2-ol confers higher hydrophobicity compared to the dodecyl chain in its C₁₂ analog, likely reducing aqueous solubility but enhancing lipid membrane interactions . Longer chains (e.g., C₁₆ vs. C₁₂) increase melting points, as seen in 1-hexadecanol (300–320°C) vs. 1-dodecanol (~24°C) .

Functional Group Variations: Phenoxy and aromatic substituents (e.g., in and ) introduce rigidity and electronic effects, altering reactivity and bioavailability compared to aliphatic amino propanols. Sulfate esters () enhance water solubility and anionic character, making them suitable for detergent formulations.

For example, compound 1 (a diarylpropanol) showed potent NO inhibition (IC₅₀ = 4.00 μmol/L), outperforming the control L-NMMA (IC₅₀ = 10.18 μmol/L) . This suggests that structural modifications in amino propanols could similarly modulate pharmacological effects.

Research Findings and Implications

Compared to dodecyl analogs, the longer chain may improve emulsification stability in nonpolar solvents but reduce critical micelle concentration (CMC).

Pharmaceutical Relevance: Compounds like (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol () are impurities in beta-blocker APIs, emphasizing the need for rigorous structural characterization in drug development . The amino propanol core is a common motif in beta-blockers (e.g., metoprolol derivatives in ), suggesting that 1-(Hexadecylamino)propan-2-ol could serve as a precursor for cardioprotective agents if functionalized appropriately.

Synthetic Challenges :

- Longer alkyl chains (C₁₆) introduce synthetic complexities, such as reduced reactivity in nucleophilic substitutions and higher purification demands due to low volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.